molecular formula C34H28O9 B15345027 Tetra-O-benzoyl-beta-L-rhamnopyranose

Tetra-O-benzoyl-beta-L-rhamnopyranose

Cat. No.: B15345027
M. Wt: 580.6 g/mol
InChI Key: CXIFLPXQTOOBQD-HEYZEUQUSA-N
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Description

Tetra-O-benzoyl-β-L-rhamnopyranose is a fully benzoylated derivative of L-rhamnose, a 6-deoxy hexose commonly found in plant glycosides and bacterial polysaccharides. The compound features benzoyl groups at the 2-, 3-, 4-, and 6-positions of the pyranose ring, which serve as protective groups during synthetic glycosylation reactions. Its β-anomeric configuration and L-sugar stereochemistry distinguish it from more common D-sugar derivatives, making it valuable for synthesizing enantioselective bioactive molecules .

Properties

Molecular Formula

C34H28O9

Molecular Weight

580.6 g/mol

IUPAC Name

[(3R,4R,5S,6S)-3,4-dibenzoyloxy-5-hydroxy-6-methyloxan-2-yl] 2-benzoylbenzoate

InChI

InChI=1S/C34H28O9/c1-21-27(35)29(41-31(37)23-15-7-3-8-16-23)30(42-32(38)24-17-9-4-10-18-24)34(40-21)43-33(39)26-20-12-11-19-25(26)28(36)22-13-5-2-6-14-22/h2-21,27,29-30,34-35H,1H3/t21-,27-,29+,30+,34?/m0/s1

InChI Key

CXIFLPXQTOOBQD-HEYZEUQUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-benzoyl-beta-L-rhamnopyranose typically involves the benzoylation of L-rhamnoseThe reaction is carried out under controlled conditions to ensure the selective benzoylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetra-O-benzoyl-beta-L-rhamnopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetra-O-benzoyl-beta-L-rhamnopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosides and other carbohydrate derivatives.

    Biology: Studied for its potential role in modulating biological processes due to its structural similarity to naturally occurring sugars.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of Tetra-O-benzoyl-beta-L-rhamnopyranose is primarily related to its ability to interact with biological molecules. The benzoyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between Tetra-O-benzoyl-β-L-rhamnopyranose and related compounds:

Compound Sugar Backbone Protecting Groups Anomeric Configuration CAS Number Molecular Weight (g/mol) Key Applications
Tetra-O-benzoyl-β-L-rhamnopyranose L-Rhamnose 2,3,4,6-O-benzoyl β Not provided ~526 (estimated) Glycosylation intermediates, chiral synthesis
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose D-Mannose 2,3,4,6-O-benzoyl α/β mixture 627466-98-2 640.59 Carbohydrate chemistry, drug intermediates
2,3,4-Tri-O-benzoyl-α-L-rhamnopyranose L-Rhamnose 2,3,4-O-benzoyl α Not provided ~466 (estimated) Selective deprotection studies
1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose D-Xylose 1,2,3,4-O-acetyl β Not provided 332.29 Biomedical intermediates, prodrug design
2,3,4-Tri-O-benzyl-β-D-arabinopyranose D-Arabinose 2,3,4-O-benzyl β 18039-26-4 420.50 Glycosidase inhibitors, oligosaccharide synthesis
Key Observations:
  • Protecting Group Chemistry: Benzoyl groups (esters) offer greater stability under acidic conditions compared to acetyl groups, which are more labile under basic conditions. Benzyl groups (ethers), as in 2,3,4-Tri-O-benzyl-β-D-arabinopyranose, require hydrogenolysis for removal, contrasting with the base-sensitive benzoyl esters .
  • Stereochemical Impact: The β-L configuration of Tetra-O-benzoyl-β-L-rhamnopyranose enables access to rare enantiomers in natural product synthesis, unlike D-sugar derivatives like 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose .
  • Solubility: Benzoylated compounds exhibit lower solubility in polar solvents compared to acetylated analogs (e.g., 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose), influencing their use in reaction solvents .

Reactivity in Glycosylation Reactions

Tetra-O-benzoyl-β-L-rhamnopyranose is often employed as a glycosyl donor due to the electron-withdrawing benzoyl groups, which stabilize the oxocarbenium ion intermediate during glycosylation. In contrast:

  • Acetylated Derivatives: 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose undergoes faster hydrolysis but is less stable in long-term storage, limiting its utility in multi-step syntheses .
  • Benzylated Derivatives: 2,3,4-Tri-O-benzyl-β-D-arabinopyranose requires harsher deprotection conditions, making it less suitable for acid-sensitive substrates .

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